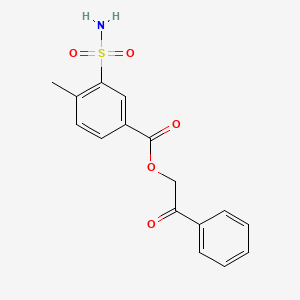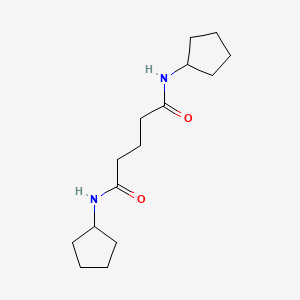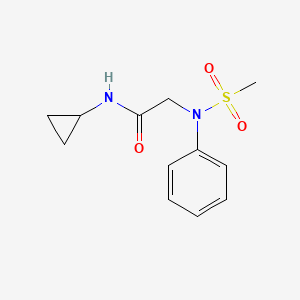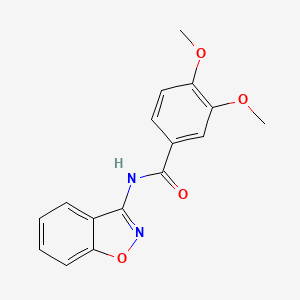![molecular formula C11H11ClN4O2 B5829430 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5829430.png)
4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTZ belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
Aplicaciones Científicas De Investigación
4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been investigated for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been investigated for its potential use in the treatment of bacterial infections, including drug-resistant strains.
Mecanismo De Acción
The mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been shown to inhibit the migration of immune cells, such as macrophages and neutrophils, to sites of inflammation. In addition, 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been found to exhibit anti-angiogenic activity, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been found to be stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments. In addition, 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been found to have some cytotoxic effects, which may limit its use in certain cell-based assays.
Direcciones Futuras
There are several future directions for 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine research. One area of interest is the development of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine analogs with improved potency and selectivity. Another area of interest is the investigation of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine's potential therapeutic properties in various disease conditions, such as cancer and inflammatory disorders. The development of novel drug delivery systems for 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine may also enhance its efficacy and reduce its toxicity. Finally, the elucidation of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine's mechanism of action may provide insights into the development of new drugs for various disease conditions.
Métodos De Síntesis
The synthesis of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 4-chloro-3-methylphenoxyacetyl chloride, which is then reacted with sodium azide to form the corresponding azide. The azide is then reduced with hydrogen gas to form 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. This synthesis method has been optimized to produce high yields of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine with minimal impurities.
Propiedades
IUPAC Name |
1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chloro-3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-7-4-8(2-3-9(7)12)18-5-10(17)16-6-14-15-11(16)13/h2-4,6H,5H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNYODRNXJBPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2C=NN=C2N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5829392.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5829401.png)


![ethyl 4-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5829419.png)

![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)